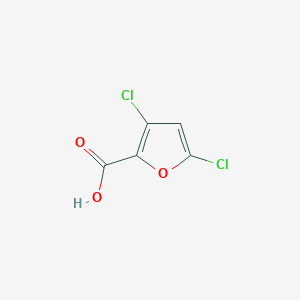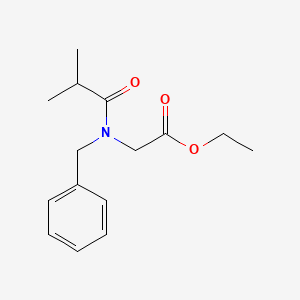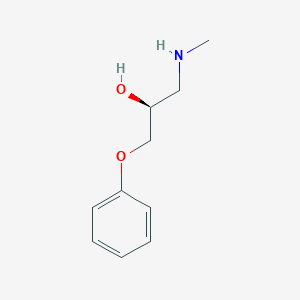![molecular formula C7H11N3S B15359283 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is a heterocyclic organic compound that belongs to the thiazolo[5,4-c]pyridazine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of thiourea derivatives with α-haloketones in the presence of a base[_{{{CITATION{{{_1{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced analogs.
Substitution: : Substitution reactions at specific positions on the ring system can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted derivatives, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: has several scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.
Biology: : It has potential biological activity, making it a candidate for drug development.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: : The compound's unique properties make it useful in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism by which 5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.
Comparación Con Compuestos Similares
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine: is compared with other similar compounds, such as thiazole , thiadiazole , and pyridazine derivatives. While these compounds share structural similarities, This compound
List of Similar Compounds
Thiazole
Thiadiazole
Pyridazine
Thiazolo[4,5-b]pyridine
Thiazolo[5,4-d]thiazole
Propiedades
Fórmula molecular |
C7H11N3S |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine |
InChI |
InChI=1S/C7H11N3S/c1-5-10(2)6-3-4-8-9-7(6)11-5/h5H,3-4H2,1-2H3 |
Clave InChI |
ZIGFSVAWQPNZGL-UHFFFAOYSA-N |
SMILES canónico |
CC1N(C2=C(S1)N=NCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)
![7-Oxospiro[3.5]nonane-8-carboxylic acid](/img/structure/B15359205.png)





![2-Benzoxazol-2-yl-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B15359238.png)






